2-methanesulfonylprop-1-ene
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Overview
Description
2-methanesulfonylprop-1-ene, also known as 1-propene, 2-(methylsulfonyl)-, is an organic compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a propene backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonylprop-1-ene typically involves the reaction of propene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
CH2=CHCH3+CH3SO2Cl→CH2=C(CH3)SO2CH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonylprop-1-ene undergoes various chemical reactions, including:
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Corresponding substituted products such as sulfonamides or sulfonate esters.
Scientific Research Applications
2-methanesulfonylprop-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methanesulfonylprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications.
Uniqueness
2-methanesulfonylprop-1-ene is unique due to its combination of a reactive methanesulfonyl group and a propene backbone, which provides versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylsulfonylprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(2)7(3,5)6/h1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNWZALCIUXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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